molecular formula C15H7N3O7 B135508 Pyrroloquinoline quinone-oxazole CAS No. 132847-84-8

Pyrroloquinoline quinone-oxazole

Cat. No. B135508
M. Wt: 341.23 g/mol
InChI Key: ZHCMASFGIOURIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrroloquinoline quinone-oxazole, also known as PQQ-ox, is a redox cofactor that is involved in various biological functions. It was first discovered in bacteria in the 1970s and was later found to be present in higher organisms, including humans. PQQ-ox is a derivative of pyrroloquinoline quinone (PQQ), which is a redox-active compound that acts as a cofactor for several enzymes. PQQ-ox is synthesized by the reaction of PQQ with hydrogen peroxide or other oxidizing agents.

Mechanism Of Action

The mechanism of action of Pyrroloquinoline quinone-oxazole is not fully understood. It is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species. Pyrroloquinoline quinone-oxazole may also modulate the activity of enzymes involved in energy metabolism and cellular signaling pathways.

Biochemical And Physiological Effects

Pyrroloquinoline quinone-oxazole has been shown to have a number of biochemical and physiological effects. It has been demonstrated to enhance mitochondrial function and improve energy metabolism in cells. Pyrroloquinoline quinone-oxazole may also protect cells from oxidative stress and prevent cell death. In addition, Pyrroloquinoline quinone-oxazole has been shown to enhance cognitive function and improve memory in animal models.

Advantages And Limitations For Lab Experiments

Pyrroloquinoline quinone-oxazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Pyrroloquinoline quinone-oxazole is also relatively inexpensive compared to other redox cofactors. However, Pyrroloquinoline quinone-oxazole has some limitations for use in lab experiments. It is not as widely studied as other redox cofactors, and its mechanism of action is not well understood. In addition, Pyrroloquinoline quinone-oxazole may have different effects depending on the cell type or experimental conditions used.

Future Directions

There are several areas for future research on Pyrroloquinoline quinone-oxazole. One area is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area is to study its potential applications in the treatment of neurodegenerative diseases and metabolic disorders. Pyrroloquinoline quinone-oxazole may also have potential applications in the field of regenerative medicine, as it has been shown to enhance mitochondrial function and improve cellular energy metabolism. Finally, further studies are needed to determine the optimal dosage and administration of Pyrroloquinoline quinone-oxazole for therapeutic use.

Synthesis Methods

The synthesis of Pyrroloquinoline quinone-oxazole involves the reaction of PQQ with hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in an aqueous solution at room temperature. The yield of Pyrroloquinoline quinone-oxazole can be improved by using excess oxidizing agent or by carrying out the reaction under acidic conditions.

Scientific Research Applications

Pyrroloquinoline quinone-oxazole has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been shown to exhibit antioxidant, neuroprotective, and anti-inflammatory properties. Pyrroloquinoline quinone-oxazole has also been investigated for its potential to enhance cognitive function and improve energy metabolism.

properties

CAS RN

132847-84-8

Product Name

Pyrroloquinoline quinone-oxazole

Molecular Formula

C15H7N3O7

Molecular Weight

341.23 g/mol

IUPAC Name

5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylic acid

InChI

InChI=1S/C15H7N3O7/c19-13(20)4-1-6(14(21)22)18-10-8(4)9-5(2-7(17-9)15(23)24)12-11(10)16-3-25-12/h1-3,18H,(H,19,20)(H,21,22)(H,23,24)

InChI Key

ZHCMASFGIOURIO-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C2=C(C3=C(C4=C2NC(=C4)C(=O)O)OC=N3)N=C1C(=O)O)C(=O)O

SMILES

C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O

Canonical SMILES

C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O

Other CAS RN

132847-84-8

synonyms

PQQ-oxazole
pyrroloquinoline quinone-oxazole

Origin of Product

United States

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